2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Description

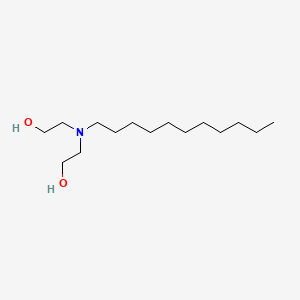

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(undecyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h17-18H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXXOVHDMEUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Precision Chemical Preparation of 2,2 Undecylazanediyl Bis Ethan 1 Ol

Established Synthetic Pathways for Tertiary Amine Diols

The synthesis of tertiary amine diols, such as 2,2'-(Undecylazanediyl)bis(ethan-1-ol), can be achieved through several well-established chemical routes. These pathways often involve the sequential or direct formation of carbon-nitrogen bonds and the introduction of hydroxyl functionalities.

Reductive Amination Strategies for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines, including tertiary amines. masterorganicchemistry.comwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a plausible approach would involve the reductive amination of undecylamine (B147597) with a suitable carbonyl precursor containing the diethanol moiety.

The reaction typically proceeds in a one-pot fashion where the amine, carbonyl compound, and a reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com The choice of reducing agent can be critical to the success of the reaction, and Brønsted or Lewis acids can be used to catalyze the formation of the imine intermediate. rsc.orgresearchgate.netchemrxiv.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics | Relevant Citations |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over carbonyls; effective under mildly acidic conditions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Milder and less toxic alternative to NaBH3CN; effective for a wide range of substrates. | masterorganicchemistry.com |

| Palladium on Carbon (Pd/C) with H2 | Catalytic hydrogenation method; can be highly efficient but may require pressure. | wikipedia.org |

| Formic Acid | Can act as both a reductant and a catalyst in certain reductive amination procedures. | researchgate.net |

A general strategy for synthesizing complex tertiary amines involves the reaction of aldehydes and secondary amines with alkyl halides, facilitated by visible light and a silane (B1218182) reducing agent in a radical-based process. nih.gov

Direct N-Alkylation Approaches to 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Direct N-alkylation is a straightforward method for the formation of C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. pressbooks.publibretexts.org In the context of synthesizing 2,2'-(Undecylazanediyl)bis(ethan-1-ol), this would entail the reaction of diethanolamine (B148213) with an undecyl halide, such as undecyl bromide or iodide.

A significant challenge in this approach is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. libretexts.orgresearchgate.net To mitigate this, reaction conditions must be carefully controlled, often by using a specific stoichiometry of reactants and a suitable base to neutralize the hydrogen halide byproduct. umich.edu The use of Huenig's base (N,N-diisopropylethylamine) has been shown to be effective in promoting the desired N-alkylation while minimizing the formation of quaternary salts. researchgate.netumich.edu Alternative alkylating agents, such as dialkyl sulfates, have also been employed in the presence of a carbonate base to achieve high yields of N-alkyl diethanolamines. google.com Encapsulated Nickel (Ni(0)) has been used as a catalyst for the direct N-alkylation of secondary amines with carboxylic acids. researchgate.net

Table 2: N-Alkylation Strategies for Amines

| Alkylating Agent | Base | Key Features | Relevant Citations |

|---|---|---|---|

| Alkyl Halides | Huenig's Base | Operationally convenient, avoids quaternary salt formation. | researchgate.netumich.edu |

| Dialkyl Sulfates | Sodium Carbonate | High yields, minimizes O-alkylation. | google.com |

| Alcohols | Cesium Hydroxide | Selective for mono-N-alkylation of primary amines. | organic-chemistry.org |

| Carboxylic Acids | Sodium Borohydride/Encapsulated Ni | Novel methodology with excellent yields. | researchgate.net |

Ring-Opening Reactions in Alkylamine Diol Synthesis

The ring-opening of epoxides with amines is a fundamental and highly efficient method for the synthesis of β-amino alcohols. jsynthchem.comrsc.org To synthesize 2,2'-(Undecylazanediyl)bis(ethan-1-ol), undecylamine can be reacted with two equivalents of ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a new C-N bond and a hydroxyl group. chemistrysteps.com

The reaction can be catalyzed by both acids and bases. jsynthchem.com In the absence of a catalyst, the reaction can be slow. Lewis acids, such as yttrium chloride (YCl3), can activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com The regioselectivity of the ring-opening of unsymmetrical epoxides is an important consideration, although for a symmetrical epoxide like ethylene oxide, this is not a factor. chemistrysteps.commdpi.com Studies have shown that the coexistence of a tertiary amine and a hydroxyl-containing compound is necessary for the ring-opening of certain epoxides to occur. rsc.org

Advanced Catalytic Methods in the Synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Modern synthetic chemistry has seen the development of powerful catalytic methods that enable the efficient and selective formation of C-N bonds, offering advanced routes to compounds like 2,2'-(Undecylazanediyl)bis(ethan-1-ol).

Palladium-Catalyzed Reactions for Tertiary Amine Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines and, more recently, alkylamines. rsc.orgyoutube.com These reactions involve the coupling of an amine with an organic halide or triflate in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.orgmit.edu The synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could potentially be achieved through a palladium-catalyzed coupling of diethanolamine with an undecyl halide.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu Palladium catalysts can also mediate intramolecular C-N bond formation between tertiary amines and alkenes. uu.nlacs.org Furthermore, palladium catalysis can be utilized for the N-acylation of tertiary amines through C-N cleavage. acs.org While direct application to the synthesis of the target molecule is not explicitly detailed in the provided literature, the general principles of palladium-catalyzed C-N bond formation are well-established and represent a viable synthetic strategy. rsc.org

Table 3: Selected Palladium Catalysts and Ligands for C-N Bond Formation

| Palladium Source | Ligand | Application | Relevant Citations |

|---|---|---|---|

| Pd(OAc)2 | DPEphos | Coupling of anilines with aryl bromides. | mit.edu |

| Pd2(dba)3 | P(t-Bu)2-o-biphenyl | One-pot synthesis of triarylamines. | mit.edu |

| Pd(OAc)2 | Xantphos | Cross-coupling of amides and amines with 4-bromo-7-azaindole. | beilstein-journals.org |

| Pd(OAc)2/TFP | N/A | N-acylation of tertiary amines by carboxylic acids. | acs.org |

Transition Metal-Mediated Transformations for Amine Diol Scaffolds

Beyond palladium, a range of other transition metals, including iridium, ruthenium, copper, and nickel, catalyze reactions suitable for the synthesis of amine diols. alfa-chemistry.comacs.org Iridium complexes, for instance, have been shown to be highly effective for the N-alkylation of amines with alcohols via a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism. acs.orgnih.gov This environmentally benign approach generates water as the only byproduct. organic-chemistry.org A potential route to 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could involve the iridium-catalyzed reaction of undecylamine with two equivalents of ethanol (B145695).

Copper-catalyzed hydroamination of alkenes presents another modern approach to amine synthesis. nih.gov This method can be used for the asymmetric synthesis of γ-amino alcohols from unprotected allylic alcohols. nih.gov Nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates is a method for the enantioselective synthesis of vic-aminoalcohol derivatives. acs.org The development of transition-metal-catalyzed C-H amination reactions offers a direct way to convert C-H bonds into C-N bonds, providing a more efficient synthetic route. nih.gov

Table 4: Transition Metal Catalysts for Amine and Amine Diol Synthesis

| Metal Catalyst | Reaction Type | Key Features | Relevant Citations |

|---|---|---|---|

| Iridium (Cp*Ir complexes) | N-alkylation with alcohols | Environmentally benign, produces water as a byproduct. | acs.orgorganic-chemistry.org |

| Ruthenium (Ru complexes) | Hydrogen-borrowing amination | Broad substrate scope for secondary and tertiary amines. | acs.org |

| Copper (CuH complexes) | Asymmetric hydroamination | Synthesis of chiral γ-amino alcohols from allylic alcohols. | nih.gov |

| Nickel (NNN-Ni(II) pincer complex) | N-alkylation with secondary alcohols | Operates under mild conditions. | nih.gov |

Green Chemistry Principles in the Synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance sustainability. The synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) can be designed to align with these principles through several key strategies.

Atom Economy: A fundamental principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) via the N-alkylation of diethanolamine with 1-bromoundecane (B50512) is a substitution reaction. While effective, substitution reactions inherently generate byproducts, thus lowering the atom economy.

Use of Renewable Feedstocks: To enhance the green credentials of the synthesis, the undecyl group can be derived from renewable resources. Undecylenic acid, which can be obtained from the pyrolysis of castor oil, is a key renewable feedstock. nih.gov This bio-based starting material can be converted to the required undecyl halide or other activated forms for the alkylation reaction. The use of feedstocks derived from vegetable oils is a significant step towards a more sustainable chemical industry. researchgate.netresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. As mentioned, phase transfer catalysts can be employed to improve the efficiency of the N-alkylation reaction. acsgcipr.orgphasetransfercatalysis.com Furthermore, enzymatic catalysis offers a highly selective and environmentally benign route to N-alkanolamines. nih.govresearchgate.net A novel and sustainable approach for C-N bond formation involves the use of plasma-microdroplet fusion, which can proceed without the need for a catalyst and avoids the generation of halide salt byproducts. nih.gov

Safer Solvents and Reaction Conditions: The choice of solvents and reaction conditions significantly impacts the environmental footprint of a chemical process. Green chemistry encourages the use of safer, less toxic solvents. Phase transfer catalysis can enable the use of more environmentally friendly solvents. acsgcipr.org Ideally, solvent-free reaction conditions are pursued, which can be achievable in some enzymatic and high-temperature reactions. researchgate.net

Below is a table summarizing the application of green chemistry principles to the synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol).

| Green Chemistry Principle | Application in the Synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) |

| Atom Economy | The primary synthesis route is a substitution reaction, which has a moderate atom economy. Research into addition-based routes could improve this aspect. |

| Use of Renewable Feedstocks | The undecyl group can be sourced from undecylenic acid, derived from castor oil, a renewable resource. |

| Catalysis | Phase transfer catalysts (e.g., TBAB) and enzymes (e.g., lipases) can be used to improve reaction efficiency and selectivity under milder conditions. |

| Safer Solvents | PTC allows for a wider range of solvents, including greener options. Solvent-free conditions are a key goal for enzymatic and other synthetic routes. |

Scalability and Process Optimization Considerations in 2,2'-(Undecylazanediyl)bis(ethan-1-ol) Synthesis

The transition from laboratory-scale synthesis to industrial production of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) necessitates careful consideration of scalability and process optimization to ensure efficiency, cost-effectiveness, and safety. nih.gov

Process Optimization: Key reaction parameters must be optimized to maximize the yield and purity of the final product while minimizing reaction time and energy consumption. These parameters include:

Temperature: The reaction temperature influences the rate of reaction. An optimal temperature must be identified to ensure a reasonable reaction rate without promoting side reactions or degradation of the product.

Pressure: While many N-alkylation reactions are conducted at atmospheric pressure, in some cases, elevated pressure may be required, particularly in continuous flow systems.

Catalyst Concentration: The amount of catalyst used can significantly affect the reaction rate. The optimal concentration needs to be determined to achieve a high conversion without unnecessary cost or downstream removal challenges.

Reactant Stoichiometry: The molar ratio of diethanolamine to the undecylating agent is a critical factor in controlling the selectivity towards the desired tertiary amine and minimizing the formation of quaternary ammonium salts.

Reactor Technology: The choice of reactor is crucial for scalability. While batch reactors are common for smaller-scale production, continuous flow reactors offer significant advantages for larger-scale manufacturing. google.com Continuous flow synthesis provides better control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for higher throughput. nih.govresearchgate.netnih.govthieme-connect.deyoutube.com

Downstream Processing and Purification: After the reaction is complete, the crude product mixture must be purified to isolate 2,2'-(Undecylazanediyl)bis(ethan-1-ol) of the desired quality. Downstream processing typically involves several unit operations:

Separation: The initial step often involves separating the organic phase containing the product from the aqueous phase and any solid byproducts.

Purification: Techniques such as distillation, extraction, and chromatography are employed to remove unreacted starting materials, catalysts, and any side products. youtube.com For industrial-scale production, cost-effective and scalable purification methods are essential. nih.govnih.govresearchgate.netyoutube.com

The following table provides a hypothetical overview of process parameters for the synthesis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) based on general knowledge of similar N-alkylation reactions.

| Parameter | Batch Process | Continuous Flow Process |

| Reactor Type | Stirred Tank Reactor | Packed Bed Reactor or Microreactor |

| Temperature | 80-120 °C | 100-150 °C |

| Pressure | Atmospheric | 1-10 bar |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Immobilized Catalyst |

| Solvent | Toluene or Xylene | Toluene or Solvent-free |

| Residence Time | 2-8 hours | 10-60 minutes |

| Purification | Distillation, Extraction | In-line extraction, Distillation |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2,2 Undecylazanediyl Bis Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a combination of one-dimensional and two-dimensional NMR experiments provides a complete map of its atomic connectivity and molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity (splitting patterns). The expected ¹H NMR spectrum of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) would exhibit several key signals corresponding to the different proton groups within the molecule.

The protons of the two equivalent ethanol (B145695) arms are expected to show two triplets. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) would appear downfield due to the deshielding effect of the oxygen atom. The methylene protons adjacent to the nitrogen atom (N-CH₂-) would also be shifted downfield. The long undecyl chain produces a series of signals. The terminal methyl group (-CH₃) typically appears as a triplet at the most upfield position. The methylene group adjacent to the nitrogen (N-CH₂-) is deshielded, while the bulk of the methylene groups in the chain create a complex, overlapping multiplet in the typical aliphatic region. The hydroxyl protons (-OH) often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N-(CH₂-CH₂-OH)₂ | ~ 3.5 - 3.7 | t (triplet) | 4H |

| -N-(CH₂-CH₂-OH)₂ | ~ 2.5 - 2.7 | t (triplet) | 4H |

| Undecyl: N-CH₂-(CH₂)₉-CH₃ | ~ 2.4 - 2.6 | t (triplet) | 2H |

| Undecyl: -(CH₂)₉- | ~ 1.2 - 1.4 | m (multiplet) | 18H |

| Undecyl: -CH₃ | ~ 0.8 - 0.9 | t (triplet) | 3H |

| -OH | Variable (e.g., ~ 3.0 - 4.5) | br s (broad singlet) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed, resulting in a spectrum of singlet peaks for each unique carbon atom under broadband proton decoupling. compoundchem.comchemistrysteps.com

For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), the carbons in the hydroxyethyl groups are deshielded by the adjacent oxygen and nitrogen atoms, causing their signals to appear downfield. libretexts.orglibretexts.org The carbon attached to the hydroxyl group (-CH₂-OH) would be found at a higher chemical shift than the carbon attached to the nitrogen (N-CH₂-). The carbons of the undecyl chain will have characteristic chemical shifts, with the carbon alpha to the nitrogen (N-CH₂) being the most downfield of the chain. The terminal methyl carbon (-CH₃) will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N-(CH₂-C H₂-OH)₂ | ~ 59 - 62 |

| -N-(C H₂-CH₂-OH)₂ | ~ 55 - 58 |

| Undecyl: N-C H₂-(CH₂)₉-CH₃ | ~ 52 - 55 |

| Undecyl: -(CH₂)₉- | ~ 22 - 32 |

| Undecyl: -C H₃ | ~ 14 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), COSY would show a cross-peak between the signals of the adjacent methylene groups in the hydroxyethyl fragments (-N-CH₂-CH₂ -OH and -N-CH₂ -CH₂-OH). It would also map the connectivity along the undecyl chain, showing correlations between adjacent methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. columbia.edu This is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For instance, the proton signal assigned to N-CH₂- would show a cross-peak with the corresponding N-CH₂ carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds). columbia.edu This technique is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For example, HMBC would show a correlation between the protons of the N-CH₂ group of the undecyl chain and the carbons of the N-CH₂CH₂-OH groups, confirming the connection of all three chains to the central nitrogen atom.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amine Characterization

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atom's chemical environment. Although it suffers from low sensitivity due to the low natural abundance of the ¹⁵N isotope (0.37%), it can provide valuable information. researchgate.net For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), the nitrogen is a tertiary aliphatic amine. The expected ¹⁵N chemical shift would fall within the characteristic range for this functional group. The chemical shift can be influenced by solvent and pH. Indirect detection methods, such as ¹H-¹⁵N HMBC, are often used to enhance sensitivity and correlate the nitrogen atom with nearby protons. researchgate.net

Table 3: Expected ¹⁵N NMR Chemical Shift Range

| Nitrogen Type | Predicted Chemical Shift (δ, ppm) (Referenced to liquid NH₃) |

|---|---|

| Tertiary Aliphatic Amine | ~ 10 - 40 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is characterized by the absence of N-H stretching vibrations and the presence of strong bands associated with O-H, C-H, and C-N bonds.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the undecyl and ethyl chains. researchgate.net

N-H Stretch: As a tertiary amine, 2,2'-(Undecylazanediyl)bis(ethan-1-ol) lacks N-H bonds. Therefore, the characteristic N-H stretching bands typically seen for primary and secondary amines (around 3300-3500 cm⁻¹) will be absent, which is a key diagnostic feature. rockymountainlabs.comspectroscopyonline.com

C-N Stretch: The C-N stretching vibration for aliphatic tertiary amines typically appears in the 1000-1250 cm⁻¹ region. This band can sometimes be weak and may overlap with other vibrations in the fingerprint region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol groups is expected in the range of 1050-1150 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Strong |

| Tertiary Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |

| Primary Alcohol | C-O Stretch | 1050 - 1150 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a molecule. For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a Raman spectrum would serve as a unique molecular fingerprint, allowing for its identification and the characterization of its key functional groups.

The analysis would reveal characteristic vibrational bands corresponding to the molecule's structure. The long undecyl alkyl chain would produce prominent peaks related to C-H stretching and bending modes. The ethanol groups would be identifiable by their C-O and O-H stretching vibrations, while the tertiary amine linkage (C-N) would also exhibit characteristic bands. By comparing the obtained spectrum to reference spectra or theoretical calculations, one can confirm the compound's identity and assess its purity, as impurities would introduce additional, extraneous peaks.

Table 1: Predicted Raman Shift Ranges for Key Functional Groups in 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| O-H Stretch | -OH (Alcohol) | 3200 - 3650 (Broad) |

| C-H Stretch (Asymmetric) | -CH₃, -CH₂ (Alkyl) | 2950 - 2975 |

| C-H Stretch (Symmetric) | -CH₃, -CH₂ (Alkyl) | 2845 - 2885 |

| CH₂ Scissoring | -CH₂ (Alkyl) | 1440 - 1470 |

| C-N Stretch | Tertiary Amine | 1180 - 1210 |

| C-O Stretch | Primary Alcohol | 1020 - 1070 |

| C-C Stretch | Alkyl Backbone | 800 - 1150 |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and identifying potential impurities. escholarship.org It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z). escholarship.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 2,2'-(Undecylazanediyl)bis(ethan-1-ol) without causing significant fragmentation. escholarship.orgyoutube.com In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, creating charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. youtube.com

For 2,2'-(Undecylazanediyl)bis(ethan-1-ol) (Molecular Formula: C₁₅H₃₃NO₂, Molecular Weight: 259.43 g/mol ), analysis in positive ion mode would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 260.44. The high resolution of modern mass spectrometers allows for the precise mass determination, which can be used to confirm the elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating and identifying volatile and semi-volatile compounds. Due to the relatively low volatility and polar nature of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), derivatization is often required to increase its volatility and thermal stability for GC analysis. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

The derivatized compound can then be separated from impurities on a GC column before entering the mass spectrometer. Electron ionization (EI) is typically used in GC-MS, which bombards the molecules with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, provides definitive structural information and can be compared against spectral libraries for identification. This method is particularly useful for profiling volatile and semi-volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. escholarship.org It is ideal for analyzing non-volatile compounds and complex mixtures. For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a reversed-phase LC method would likely be employed, using a C18 column to separate the target compound from impurities based on polarity. nih.gov

The eluent from the LC column is directed into the mass spectrometer, typically using an ESI source. LC-MS can be operated in full-scan mode to detect a wide range of compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification of the target analyte and known impurities. semanticscholar.org The MRM mode is particularly valuable for trace-level impurity analysis.

Table 2: Representative LC-MS Parameters for Analysis of Ethanolamines

| Parameter | Condition |

| LC Column | C18 or Cation Exchange |

| Mobile Phase | Water/Acetonitrile or Methanol with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (for profiling), MRM (for quantification) |

| Monitored Transition (Hypothetical) | m/z 260.4 -> fragment ions |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. nih.govresearchgate.net

The application of UPLC-MS to the analysis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) would provide a high-throughput method for purity assessment and impurity profiling. chromatographyonline.comchromatographyonline.com The enhanced chromatographic resolution can separate closely related impurities that might co-elute in a standard HPLC separation. researchgate.net When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, UPLC-MS provides highly accurate mass measurements, facilitating the identification of unknown impurities by determining their elemental compositions. researchgate.netchromatographyonline.comchromatographyonline.com This capability is crucial for a thorough characterization of the compound's purity profile. nih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If 2,2'-(Undecylazanediyl)bis(ethan-1-ol) can be prepared as a single crystal of suitable quality, single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms. This pattern is directly related to the arrangement of atoms within the crystal lattice. The resulting structural data is invaluable for confirming the molecule's connectivity and stereochemistry, understanding intermolecular interactions such as hydrogen bonding from the hydroxyl groups, and determining how the molecules pack in the crystal lattice. This information is fundamental to understanding the material's physical properties.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a high-quality single crystal must first be grown, a process that can be achieved through techniques like slow evaporation from a suitable solvent.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is meticulously recorded. nih.gov The analysis of this pattern allows for the determination of fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact coordinates of each atom within the molecule. researchgate.netresearchgate.net This information confirms the molecular connectivity and reveals details about its conformation, intramolecular hydrogen bonding (e.g., between the hydroxyl groups and the nitrogen atom), and how the molecules pack together in the crystal lattice. nih.govresearchgate.net

While specific SCXRD data for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is not publicly available, a hypothetical dataset is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Parameter | Value |

|---|---|

| Chemical Formula | C15H33NO2 |

| Formula Weight | 259.43 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1898.4(1) |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the crystalline nature of a bulk sample. Unlike SCXRD, PXRD is performed on a polycrystalline powder, providing information about the crystalline phases present. researchgate.net The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). americanpharmaceuticalreview.com

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline solid. semanticscholar.orgnist.gov For 2,2'-(Undecylazanediyl)bis(ethan-1-ol), PXRD can be used to:

Identify the crystalline form of the bulk material.

Assess the sample's phase purity, detecting the presence of any crystalline impurities or different polymorphic forms.

Monitor changes in crystallinity that may occur during manufacturing or storage. americanpharmaceuticalreview.com

The positions and relative intensities of the peaks in the PXRD pattern are characteristic of the compound's crystal structure. This data is invaluable for quality control in industrial production.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Sample of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 85 |

| 12.8 | 6.91 | 60 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 95 |

| 23.9 | 3.72 | 70 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of 2,2'-(Undecylazanediyl)bis(ethan-1-ol).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds. For a polar molecule like 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The method can be validated to assess performance characteristics including linearity, precision, accuracy, and specificity. researchgate.net Detection can be achieved using various detectors, with mass spectrometry (MS) providing high sensitivity and structural information for impurity identification. researchgate.net This technique is crucial for quantifying the main compound and detecting any related substances or degradation products.

Table 3: Typical HPLC Method Parameters for the Analysis of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a preferred method for the analysis of volatile compounds. Due to the polar nature and high boiling point of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), direct analysis can be challenging, often resulting in poor peak shape (tailing) due to interactions with the column. researchgate.netmdpi.com

To overcome these challenges, several strategies can be employed:

Derivatization: The hydroxyl groups can be converted to less polar silyl ethers, making the molecule more volatile and improving its chromatographic behavior. researchgate.net

Specialized Columns: Using a deactivated column or a column with a polar stationary phase (e.g., a wax-type column like DB-WAX) can minimize analyte-column interactions. nih.govlabrulez.comnih.gov

A flame ionization detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. nih.gov For definitive identification of impurities, a mass spectrometer (GC-MS) is the detector of choice. baua.deresearchgate.net

Table 4: Illustrative GC Method Conditions for Tertiary Amine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-WAX or equivalent (30 m x 0.25 mm, 0.5 µm film) nih.gov |

| Carrier Gas | Helium or Nitrogen mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol). nih.gov

In a typical TGA experiment, a small amount of the sample is heated in a crucible on a microbalance at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to evaluate oxidative stability. researchgate.net The data is vital for determining safe processing and storage temperatures for the compound. nih.gov

Table 5: Expected TGA Data for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) in a Nitrogen Atmosphere

| Parameter | Description | Expected Value |

|---|---|---|

| Heating Rate | Constant rate of temperature increase | 10 °C/min |

| Atmosphere | Inert gas to prevent oxidation | Nitrogen |

| Onset of Decomposition (T_onset) | Temperature at which significant mass loss begins | ~220 - 250 °C |

| Temperature at Max Decomposition Rate (T_peak) | The peak of the derivative weight loss curve (DTG) | ~260 - 290 °C |

Coordination Chemistry and Ligand Design Principles Involving 2,2 Undecylazanediyl Bis Ethan 1 Ol

The Role of Tertiary Amine Diols as Multidentate Ligands

Tertiary amine diols, such as 2,2'-(Undecylazanediyl)bis(ethan-1-ol), represent a significant class of multidentate ligands in coordination chemistry. Their ability to bind to a central metal ion through multiple donor atoms simultaneously leads to the formation of stable, cyclic structures known as chelates. This chelate effect, a thermodynamic phenomenon, results in complexes with greater stability compared to those formed with analogous monodentate ligands wikipedia.org. The coordination chemistry of these ligands is rich and varied, with applications ranging from catalysis to materials science nih.govmdpi.com.

The versatility of tertiary amine diols as ligands stems from the presence of both a tertiary nitrogen atom and two hydroxyl groups. These functional groups can act as Lewis bases, donating their lone pairs of electrons to a metal center, which acts as a Lewis acid tcd.ie. The coordination can occur through the nitrogen atom, the oxygen atoms of the hydroxyl groups, or a combination thereof, leading to different coordination modes and complex geometries researchgate.net.

Chelating Properties of the Ethan-1-ol Arms and the Undecylazanediyl Moiety

The chelating capability of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is primarily attributed to the cooperative binding of the tertiary amine nitrogen and the two hydroxyl groups of the ethan-1-ol arms. This arrangement allows the ligand to act as a tridentate ligand, forming two stable five-membered rings upon complexation with a metal ion. The formation of these chelate rings is entropically favorable, which is a major driving force for the stability of the resulting metal complexes wikipedia.org.

The undecylazanediyl moiety, specifically the tertiary nitrogen atom, serves as a primary coordination site. The two ethan-1-ol arms extend from this central nitrogen, positioning the hydroxyl oxygen atoms to also engage in coordination with the metal center. This tridentate N,O,O-coordination is a common and stable binding mode for diethanolamine-based ligands, leading to the formation of well-defined coordination spheres around the metal ion.

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. When ligands like 2,2'-(Undecylazanediyl)bis(ethan-1-ol) coordinate to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The pattern of this splitting is determined by the geometry of the complex and the nature of the ligand field.

In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. For a tetrahedral complex, the splitting is inverted and smaller in magnitude. The energy difference between these sets of orbitals, denoted as Δo (for octahedral) or Δt (for tetrahedral), is a critical parameter that influences the electronic spectrum, magnetic properties, and stability of the complex.

The donor atoms of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) (N and O) are generally considered to be σ-donors. The strength of the ligand field they create will influence the magnitude of Δ. The electronic transitions between the split d-orbitals are responsible for the characteristic colors often observed in transition metal complexes.

Complexation Studies with Transition Metal Ions

The interaction of N-alkyldiethanolamines with various transition metal ions has been the subject of numerous studies, revealing a rich and diverse coordination chemistry. These ligands have been shown to form stable complexes with a range of metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The synthesis and characterization of these complexes are typically carried out using techniques such as single-crystal X-ray diffraction, infrared (IR) and UV-Visible spectroscopy, and magnetic susceptibility measurements scirp.orgrsc.org.

Formation of Discrete Coordination Complexes

Research has demonstrated that N-alkyldiethanolamines can form discrete polynuclear complexes. For instance, a series of Co(III)/Dy(III) complexes have been synthesized using N-alkyldiethanolamine ligands with varying alkyl chain lengths (n = 3, 4, 6, 8, 10) rsc.org. While the shorter propyl chain (n=3) resulted in a dinuclear "butterfly" {CoIII2DyIII2} core, the longer alkyl chains (n = 4, 6, 8) led to the formation of hexanuclear {CoIII3DyIII3} complexes with a "triangle-in-triangle" structure rsc.org. This indicates that the length of the alkyl chain can play a significant role in directing the assembly of the resulting coordination complex.

The general synthetic approach for such complexes often involves the reaction of a metal salt with the N-alkyldiethanolamine ligand in a suitable solvent, sometimes with the addition of a base to deprotonate the hydroxyl groups and facilitate coordination of the alkoxide.

Investigation of Stoichiometry and Stability Constants

The stoichiometry of metal complexes with N-alkyldiethanolamines can be influenced by the metal-to-ligand ratio used in the synthesis, as well as the nature of the metal ion and the reaction conditions. The stability of these complexes in solution is quantified by the stability constant (K) or, more commonly, its logarithm (log K) scispace.com. A higher stability constant indicates a greater thermodynamic propensity for the complex to form wikipedia.org.

The determination of stability constants is crucial for understanding the behavior of these complexes in various applications. Methods such as potentiometric titration and spectrophotometry are commonly employed for this purpose scispace.com. While specific stability constants for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) complexes are not widely reported in the literature, data for related systems can provide valuable insights. Generally, the stability of complexes with diethanolamine-type ligands follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

| Metal Ion | Ligand | Log K₁ | Log K₂ | Overall Log β₂ | Reference |

| Cu(II) | Diethanolamine (B148213) | 4.0 | 3.2 | 7.2 | General Literature |

| Ni(II) | Diethanolamine | 3.1 | 2.5 | 5.6 | General Literature |

| Co(II) | Diethanolamine | 2.5 | - | - | General Literature |

| Zn(II) | Diethanolamine | 2.2 | - | - | General Literature |

Note: This table presents generalized stability constant data for the parent diethanolamine ligand to illustrate typical trends. Specific values for N-alkyldiethanolamines can vary.

Influence of the Undecyl Chain on Metal Coordination Geometry

Studies on N-alkyldiethanolamines with varying chain lengths have shown that the alkyl group can influence the nuclearity and core structure of the resulting complexes rsc.org. For example, as mentioned earlier, a shift from a dinuclear to a hexanuclear core was observed as the alkyl chain length increased from propyl to butyl in a series of Co(III)/Dy(III) complexes rsc.org. This suggests that the undecyl chain in 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could favor the formation of higher nuclearity clusters.

Furthermore, the hydrophobic undecyl chains can lead to the formation of specific supramolecular architectures in the solid state through van der Waals interactions. This can result in layered structures or other organized assemblies, where the coordination cores are separated by regions of interdigitated alkyl chains. This self-assembly behavior is of interest for the development of new materials with tailored properties.

| Property | Influence of Increasing Alkyl Chain Length (e.g., Undecyl) |

| Solubility | Increased solubility in nonpolar solvents. |

| Steric Hindrance | May influence the number of ligands that can coordinate to a metal center and the overall coordination geometry. |

| Crystal Packing | Can lead to the formation of lamellar or other organized solid-state structures due to van der Waals interactions between the alkyl chains. |

| Nuclearity of Complexes | Can favor the formation of higher nuclearity clusters. |

Application in Catalyst Design and Asymmetric Synthesis

The unique structural features of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), characterized by a tridentate N,O,O-donor set and a long lipophilic undecyl chain, position it as a versatile ligand in the design of metal-based catalysts. The nitrogen and two hydroxyl groups can coordinate to a metal center, while the undecyl group can influence the catalyst's solubility, stability, and interaction with substrates, particularly in biphasic or micellar catalysis.

2,2'-(Undecylazanediyl)bis(ethan-1-ol)-Metal Complexes as Homogeneous Catalysts

While specific studies on the catalytic activity of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) metal complexes are not extensively documented in publicly available research, the catalytic potential of structurally related N,N-bis(2-hydroxyethyl)alkane derivatives has been demonstrated. For instance, complexes involving N,N-bis(2-hydroxyethyl)-ethylenediamine, a ligand with a similar N,O,O-coordination sphere but a different backbone, have been shown to act as effective homogeneous catalysts in carbon-carbon bond-forming reactions.

Research on cyanide-bridged heterometallic complexes containing N,N-bis(2-hydroxyethyl)-ethylenediamine (abbreviated as N-bishydeten) and a tetracyanidopalladate(II) unit has revealed their catalytic prowess in Suzuki and Heck coupling reactions. researchgate.net These reactions are fundamental transformations in organic synthesis for the creation of complex organic molecules. The study highlighted that the catalytic activity is influenced by the nature of the second metal ion (e.g., Ni(II), Cu(II), Zn(II)) complexed with the N-bishydeten ligand.

Below is a summary of the catalytic performance of some of these related complexes in the Suzuki-Miyaura coupling of phenylboronic acid and 4-bromotoluene.

Table 1: Catalytic Activity of [M(N-bishydeten)Pd(CN)₄] Complexes in the Suzuki-Miyaura Coupling Reaction

| Catalyst | Product Yield (%) |

|---|---|

| [Ni(N-bishydeten)Pd(CN)₄] | 95 |

| [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | 88 |

| [Cu(N-bishydeten)₂][Pd(CN)₄] | 92 |

Reaction conditions: 1 mmol 4-bromotoluene, 1.5 mmol phenylboronic acid, 3 mmol K₂CO₃, 0.01 mmol catalyst, 10 mL H₂O/C₂H₅OH (1:1), 80 °C, 24 h.

The data suggests that the choice of the metal center coordinated to the diethanolamine derivative can fine-tune the catalytic efficiency. It is plausible that complexes of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) with metals like palladium, nickel, or copper could exhibit similar or enhanced catalytic activities in various organic transformations. The long undecyl chain could be particularly advantageous in reactions involving non-polar substrates, potentially enhancing reaction rates by improving catalyst-substrate interactions in organic solvents.

Stereochemical Control in Reactions Mediated by Ligand-Metal Adducts

The control of stereochemistry is a paramount goal in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral ligands are instrumental in achieving high levels of enantioselectivity in metal-catalyzed asymmetric reactions. The general principle involves the formation of a chiral catalyst by coordinating a chiral ligand to a metal center. This chiral environment then directs the approach of the substrate, favoring the formation of one enantiomer of the product over the other.

While 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is an achiral molecule, it can be functionalized to create chiral derivatives. For example, substitution at the carbon atoms of the ethanol (B145695) arms could introduce stereocenters. Such chiral versions of the ligand could then be used in asymmetric synthesis.

The effectiveness of stereochemical control is often dictated by the rigidity and the specific geometry of the ligand-metal complex. nih.gov Well-defined chiral pockets around the metal's active site can lead to high enantiomeric excesses. The design of such catalysts often involves a systematic tuning of the ligand's electronic and steric properties. nih.gov

Although no specific examples of asymmetric catalysis using chiral derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) are reported, the broader field of asymmetric catalysis provides a blueprint for how such ligands could be employed. For instance, chiral diimine ligands derived from 1,2-diamines have been successfully used in the asymmetric synthesis of warfarin, a chiral anticoagulant. sigmaaldrich.com This highlights the potential for developing new chiral ligands based on the diethanolamine scaffold for various asymmetric transformations.

Design of Hybrid Coordination Polymers with 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. nih.gov The properties of these materials, such as porosity, luminescence, and catalytic activity, can be tuned by judiciously selecting the metal and the organic linker. mdpi.comnih.govmdpi.com

The ligand 2,2'-(Undecylazanediyl)bis(ethan-1-ol) possesses features that make it a candidate for the construction of hybrid coordination polymers. The N,O,O-donor set can chelate to a single metal center or bridge between multiple metal centers. The long and flexible undecyl chain can act as a space-filling component, influencing the packing of the polymer chains and creating hydrophobic domains within the structure.

The design of coordination polymers often relies on the predictable coordination geometry of the metal ions and the bridging nature of the organic ligands. For instance, bis(triazole) or bis(pyrazole) ligands have been used to construct lanthanide(III) and iron(III) coordination polymers, respectively. nih.govmdpi.com

While there are no specific reports on coordination polymers synthesized from 2,2'-(Undecylazanediyl)bis(ethan-1-ol), we can hypothesize its potential role. The diethanolamine moiety could coordinate to metal ions, forming the primary coordination network, while the undecyl chains could interdigitate or align, introducing a degree of order and potentially creating lamellar or micellar-like structures within the solid state. This could lead to materials with interesting anisotropic properties or with hydrophobic channels capable of selective guest inclusion.

Table 2: Examples of Coordination Polymers with Different Ligand Types

| Ligand Type | Metal Ion(s) | Resulting Polymer Dimensionality | Key Feature |

|---|---|---|---|

| Bis(1,2,4-triazol-1-yl)methane | Lanthanide(III) | 1D | Photoluminescence mdpi.com |

| Bis(pyrazol-3-yl)pyridines | Iron(III), Silver(I) | 1D | Proton-coupled electron transfer nih.gov |

| [2.2]Paracyclophane-based pyridyl ligand | Silver(I) | 1D | Luminescence nih.gov |

The development of coordination polymers using long-chain functionalized ligands like 2,2'-(Undecylazanediyl)bis(ethan-1-ol) represents an avenue for creating novel materials with tailored properties, combining the inorganic framework's rigidity with the organic side chain's flexibility and functionality.

Supramolecular Assembly and Host Guest Chemistry Involving 2,2 Undecylazanediyl Bis Ethan 1 Ol Derivatives

Non-Covalent Interactions Governing Supramolecular Architectures

The architecture of supramolecular assemblies is dictated by a delicate balance of various non-covalent interactions. wikipedia.org In the case of derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), the key forces at play are hydrogen bonding, hydrophobic interactions, and other weak intermolecular forces that are crucial in the context of crystal engineering.

The head group of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) contains a tertiary amine and two hydroxyl (-OH) groups. While the tertiary amine itself cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the nitrogen, its lone pair of electrons allows it to be a potent hydrogen bond acceptor. quora.comscience-revision.co.uklibretexts.org Water molecules, for instance, can donate a hydrogen bond to the nitrogen atom. libretexts.orgacs.org

The two hydroxyl groups, however, are capable of acting as both hydrogen bond donors and acceptors. This dual capability allows for the formation of extensive and robust hydrogen bonding networks. These interactions are significantly stronger than those between amine molecules alone but weaker than those in alcohols due to nitrogen's lower electronegativity compared to oxygen. lumenlearning.com In a supramolecular assembly, these hydroxyl groups can form intermolecular hydrogen bonds with each other or with surrounding solvent molecules, contributing significantly to the stability of the resulting architecture. rsc.orgrsc.org The interplay of the acceptor-only tertiary amine and the donor-acceptor diol moieties creates a complex and directional hydrogen bonding landscape that is fundamental to the molecule's self-assembly behavior.

The hydrophobic effect is the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. numberanalytics.com This effect is a primary driving force in the self-assembly of amphiphilic molecules like 2,2'-(Undecylazanediyl)bis(ethan-1-ol) and its derivatives. numberanalytics.com The long, non-polar undecyl (C11) chain is responsible for these hydrophobic interactions.

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies heavily on a thorough understanding of intermolecular interactions. usf.edu Beyond the strong hydrogen bonds, weaker interactions such as van der Waals forces, C-H···π interactions (if aromatic moieties are present in derivatives), and dipole-dipole interactions play a crucial role in the fine-tuning of the three-dimensional packing of molecules in a crystal lattice. rsc.org

For derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), the van der Waals forces between the undecyl chains are significant. The cumulative effect of these weak, non-directional forces contributes substantially to the cohesive energy of the molecular crystal. The specific conformation of the flexible undecyl chain and the spatial arrangement of the polar head groups will be influenced by the need to optimize all of these weak interactions simultaneously. The study of these forces is essential for predicting and controlling the polymorphism of crystalline materials derived from this amphiphile.

Self-Assembly Processes and Hierarchical Structures

The dual nature of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives, possessing both a hydrophilic head and a hydrophobic tail, predisposes them to undergo self-assembly into a variety of ordered, hierarchical structures. nih.gov This process is spontaneous and results in the formation of complex systems from simpler molecular components.

In aqueous solutions, above a certain critical aggregation concentration, amphiphilic molecules like 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives are expected to self-assemble into various structures to shield their hydrophobic tails from the water. Depending on the concentration, temperature, and the specific chemical nature of the derivative, different morphologies can be formed.

Micelles: These are typically spherical aggregates where the undecyl chains form a hydrophobic core, and the hydrophilic diol-amine head groups form a shell that is in contact with the surrounding water. The formation of micelles is a common self-assembly pathway for single-chain amphiphiles.

Vesicles: These are bilayer structures enclosing an aqueous compartment. The formation of vesicles often requires a specific molecular geometry, sometimes seen in double-chain amphiphiles or through specific preparation methods. It is conceivable that certain derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could form vesicles.

Liquid Crystals: At higher concentrations, these self-assembled structures can pack into ordered phases that exhibit properties of both liquids and crystals. nih.gov The molecules in a liquid crystalline phase have some degree of orientational order but lack long-range positional order. nih.gov For amphiphilic molecules, lyotropic liquid crystal phases are common, where the type of phase (e.g., lamellar, hexagonal) depends on the concentration and interaction with the solvent.

The table below summarizes the expected self-assembled structures and the primary driving forces.

| Self-Assembled Structure | Primary Driving Force(s) | Expected in Derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) |

| Micelles | Hydrophobic interactions of the undecyl chain | Yes, in aqueous media. |

| Vesicles | Hydrophobic interactions, specific molecular geometry | Possible, depending on the derivative's structure. |

| Liquid Crystals | High concentration packing, intermolecular forces | Yes, at higher concentrations in solution. |

Supramolecular polymers are chain-like structures formed by the linking of monomeric units through directional and reversible non-covalent interactions. nih.gov The combination of hydrogen bonding from the diol head groups and the hydrophobic association of the undecyl tails in derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) provides an ideal platform for the formation of such polymers.

Studies on analogous systems have shown that a critical hydrophobic chain length, such as that of an undecyl group, is necessary to provide the stability for supramolecular polymerization in water. rsc.orgrsc.org The hydrogen bonds between the head groups would provide the directionality and specificity for the chain growth, while the hydrophobic interactions of the undecyl chains would be the primary driving force for aggregation. rsc.orgrsc.org By modifying the structure of the monomeric unit, it is possible to tune the properties of the resulting supramolecular polymer. Furthermore, the incorporation of multiple, distinct non-covalent interactions can lead to the formation of complex supramolecular networks with responsive and adaptive properties. chemrxiv.orgresearchgate.net

The table below outlines the key interactions and their roles in forming supramolecular polymers.

| Interaction | Role in Supramolecular Polymerization |

| Hydrogen Bonding | Provides directionality and specificity to the polymer chain. |

| Hydrophobic Interactions | Main driving force for aggregation and stabilization in aqueous media. |

| Van der Waals Forces | Contribute to the overall cohesive energy and packing within the polymer. |

Host-Guest Chemistry and Molecular Recognition

The unique structural features of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives, combining a hydrogen-bonding diol moiety and a tertiary amine, make them attractive candidates for host-guest chemistry. wikipedia.org This field of supramolecular chemistry focuses on the formation of complexes between a host molecule, which possesses a cavity or binding site, and a guest molecule or ion. wikipedia.org The specificity of these interactions forms the basis of molecular recognition.

Binding Studies with Anions and Neutral Guests

Derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) can be chemically modified to create sophisticated receptors for various guest species. The tertiary amine can act as a binding site, particularly when protonated, and the hydroxyl groups can participate in hydrogen bonding.

While specific binding studies on the undecyl derivative are not extensively documented in publicly available literature, research on analogous systems with different alkyl chain lengths provides valuable insights. For instance, synthetic receptors incorporating pyrrole-based units have demonstrated a high affinity for oxo-anions like dihydrogen phosphate (B84403) and benzoate (B1203000). nih.govnih.gov These studies highlight the importance of multiple hydrogen bond donors in achieving strong and selective anion binding. It is conceivable that derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could be functionalized with similar recognition motifs to achieve selective binding of anions.

The binding affinities, often expressed as association constants (K_a), quantify the strength of the host-guest interaction. These values are typically determined using techniques such as UV-vis or NMR titrations. For example, a study on a bis-pyrrol-2-yl-2,5-diamidopyrrole receptor revealed significantly higher affinity for dihydrogenphosphate and benzoate compared to other anions, as shown in the table below. nih.gov

| Guest Anion | Association Constant (K_a) in DMSO (M⁻¹) |

| Dihydrogenphosphate (H₂PO₄⁻) | 1,200 |

| Benzoate (C₆H₅COO⁻) | 800 |

| Chloride (Cl⁻) | < 10 |

| Bromide (Br⁻) | < 10 |

Data adapted from a study on a related pyrrole-based anion receptor. nih.gov

The binding of neutral guests by derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is also a possibility, driven by hydrophobic interactions with the undecyl chain and hydrogen bonding with the diethanolamine (B148213) headgroup. The lipophilic cavity provided by the aggregation of these amphiphiles in aqueous media could encapsulate nonpolar molecules.

Development of Molecular Sensors and Receptors Utilizing 2,2'-(Undecylazanediyl)bis(ethan-1-ol) Derivatives

The principles of host-guest chemistry can be harnessed to develop molecular sensors. These are molecules designed to signal the presence of a specific analyte through a detectable change, such as in color or fluorescence. The tertiary amine in 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives can be a key component in such systems.

For instance, sensors for volatile amines have been developed using various platforms, including those that trigger a "turn-on" fluorescence response upon interaction with the amine. nih.gov In one approach, the fluorescence of a probe is initially quenched and is then restored upon interaction with an aliphatic amine. nih.gov While not specifically using the undecyl derivative, this demonstrates the potential of incorporating the tertiary amine functionality into sensor design.

The development of such sensors often involves integrating a signaling unit (e.g., a fluorophore) with a receptor unit derived from or inspired by 2,2'-(Undecylazanediyl)bis(ethan-1-ol). The binding of a guest would perturb the electronic properties of the signaling unit, leading to a measurable optical response. The sensitivity and selectivity of these sensors are critical parameters, and research in this area focuses on optimizing the receptor design to achieve high performance.

Responsive Supramolecular Systems Based on 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

The amphiphilic nature of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) and its derivatives drives their self-assembly into various supramolecular structures, such as micelles and vesicles, in aqueous solution. nih.govmdpi.com A key feature of these systems is their ability to respond to external stimuli, making them "smart" materials.

pH-Responsive Behavior of the Tertiary Amine Moiety

The tertiary amine group within the diethanolamine headgroup is a pH-responsive element. nih.gov At neutral or alkaline pH, the amine is typically deprotonated and neutral. However, in acidic conditions, the amine group becomes protonated, acquiring a positive charge. This change in ionization state has a profound effect on the self-assembled structures.

The introduction of positive charges on the headgroups leads to increased electrostatic repulsion, which can cause the disassembly of micelles or vesicles. nih.gov This pH-triggered transition can be harnessed for various applications, such as the controlled release of encapsulated guest molecules. For example, a therapeutic agent could be encapsulated within the hydrophobic core of micelles at physiological pH and then released in the more acidic environment of a tumor. nih.gov

The pH at which this transition occurs is determined by the pKa of the tertiary amine, which can be tuned by modifying the chemical structure of the derivative. The table below illustrates the typical pH-responsive behavior of tertiary amine-containing amphiphiles.

| pH Condition | Amine State | Predominant Interaction | Supramolecular State |

| > pKa (Alkaline/Neutral) | Neutral | Hydrophobic | Assembled (e.g., Micelles) |

| < pKa (Acidic) | Protonated (Cationic) | Electrostatic Repulsion | Disassembled |

This pH-responsive behavior is a cornerstone of creating smart drug delivery systems and other functional materials based on 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives. nih.govnih.gov

Temperature-Responsive Assemblies and Shape-Memory Effects

In addition to pH, temperature can also be used as a stimulus to control the behavior of supramolecular assemblies formed by derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol). The solubility of amphiphilic molecules in water is often temperature-dependent. For some systems, an increase in temperature can lead to dehydration of the hydrophilic headgroups, promoting aggregation.

While specific studies on the thermoresponsive behavior of the undecyl derivative are limited, the broader class of amphiphilic polymers often exhibits a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above it, it undergoes a phase transition and becomes insoluble, leading to the formation of aggregates. This property can be engineered into systems based on 2,2'-(Undecylazanediyl)bis(ethan-1-ol) through appropriate chemical modification.

Furthermore, the concept of shape-memory effects, where a material can recover its original shape from a temporary, deformed state upon application of an external stimulus like heat, is an active area of research in polymer science. nih.govnih.govmdpi.com Amphiphilic polymers can be designed to exhibit this property. nih.gov The temporary shape is often stabilized by physical crosslinks, which can be disrupted by a change in temperature, allowing the material to return to its permanent, thermodynamically favored shape. While direct evidence for shape-memory effects in simple derivatives of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is not yet established, their self-assembling nature and potential for stimuli-responsiveness make them interesting components for the future design of more complex shape-memory materials.

Advanced Materials Science Applications Derived from 2,2 Undecylazanediyl Bis Ethan 1 Ol

Polymer Chemistry: Integration into Advanced Polymeric Architectures

Although direct studies incorporating 2,2'-(Undecylazanediyl)bis(ethan-1-ol) into polymer architectures are not available in the reviewed literature, its molecular structure, featuring a diol functional group, a tertiary amine, and a long undecyl alkyl chain, suggests its potential as a monomer or modifying agent in various polymer systems.

Synthesis of Functionalized Polyurethanes and Poly(urea-urethane)s

The synthesis of polyurethanes (PUs) and poly(urea-urethane)s is typically achieved through the polyaddition reaction of a diisocyanate with a diol or a mixture of diols and diamines. The two hydroxyl groups of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could theoretically serve as the diol component in this polymerization process. The inclusion of its long undecyl group would be anticipated to impart increased flexibility and hydrophobicity to the resulting polymer backbone. This could lead to a lower glass transition temperature and enhanced solubility in nonpolar solvents. Furthermore, the tertiary amine within its structure could function as an intrinsic catalyst for the urethane-forming reaction or offer a site for post-polymerization modifications, such as quaternization to introduce ionic functionalities.

In a broader context, the synthesis of specialized polyurethanes is an active area of research. For example, polyurethanes can be hybridized with vinyl polymers by first creating a polyurethane-based macroinitiator from a specialized diol, which can then be used in radical polymerization to create novel hybrid materials with unique mechanical properties. expresspolymlett.com

Development of Self-Healing and Shape-Memory Polymer Systems

Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage. This functionality can be realized through either intrinsic mechanisms, which rely on reversible covalent bonds or supramolecular interactions, or extrinsic mechanisms that involve the release of encapsulated healing agents. expresspolymlett.com The presence of the long undecyl chain in 2,2'-(Undecylazanediyl)bis(ethan-1-ol) could enhance the segmental mobility and interdiffusion of polymer chains, which are critical factors for some intrinsic self-healing processes. The tertiary amine could also contribute to dynamic bond formation, such as through hydrogen bonding or reversible acid-base interactions, which are known to facilitate self-healing capabilities.

Shape-memory polymers can be programmed into a temporary shape and can revert to their original, permanent shape upon the application of an external stimulus, such as heat. In a polyurethane network, the flexible undecyl side chain from the title compound could act as a soft segment, contributing to the entropic elasticity that is essential for the shape recovery process.

Structure-Property Relationships in 2,2'-(Undecylazanediyl)bis(ethan-1-ol)-Derived Polymers

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is a cornerstone of polymer science. If 2,2'-(Undecylazanediyl)bis(ethan-1-ol) were to be integrated into a polymer, its distinct structural elements would be expected to significantly influence the properties of the resulting material:

Undecyl Chain: This long, flexible alkyl group would likely increase the polymer's free volume and decrease its cohesive energy density. This would translate to a lower glass transition temperature, reduced stiffness, and increased ductility.

Tertiary Amine: The presence of the tertiary amine group could enhance the polymer's adhesive properties on various surfaces through hydrogen bonding or acid-base interactions. It could also play a role in the thermal and oxidative stability of the material.

Hydroxyl Groups: As the reactive sites for polymerization in the context of polyurethanes, the steric accessibility of these groups would influence the kinetics of the polymerization reaction and the final molecular weight of the polymer.

The profound impact of monomer structure on polymer properties is well-documented. For instance, in polyurethanes, slight modifications to the diol or diisocyanate monomers can lead to a vast array of materials with tailored properties.

Hybrid Organic-Inorganic Materials

Specific research on the utilization of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) in the synthesis of hybrid organic-inorganic materials has not been identified. Nevertheless, its amphiphilic character, which combines a hydrophilic diol head with a long, hydrophobic alkyl tail, suggests its suitability as an organic component in such composite systems.

Intercalation Chemistry in Layered Host Materials (e.g., perovskites, niobates)